molecular formula C25H23ClN4OS2 B2985261 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride CAS No. 1215808-56-2

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride

Cat. No. B2985261
CAS RN: 1215808-56-2
M. Wt: 495.06
InChI Key: DVMFFHYVRFHLHF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, an isopropyl group, a tetrahydrothieno[2,3-c]pyridin-2-yl group, and a cyanobenzamide group. These groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The benzo[d]thiazol-2-yl group, for example, is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the cyanobenzamide group could potentially influence its solubility and stability .

Scientific Research Applications

Anticancer Applications

The development of kinesin spindle protein (KSP) inhibitors for cancer treatment has been explored. For example, a study discovered a compound exhibiting excellent biochemical potency and pharmaceutical properties suitable for clinical development as a cancer treatment. The compound arrested cells in mitosis, leading to cellular death (Theoclitou et al., 2011).

Antimicrobial Activities

Research into antimicrobial resistance, a significant global health issue, has led to the synthesis of compounds evaluated for their docking properties and antimicrobial activity. For instance, specific derivatives were shown to exhibit good activity against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential for designing more potent antimicrobial agents (Anuse et al., 2019).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds incorporating thiadiazole moiety has been investigated for their potential insecticidal activity against the cotton leafworm, Spodoptera littoralis, showing the versatility of these compounds in developing new insecticides (Fadda et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could involve further exploration of its potential applications in medicinal chemistry, particularly given the interesting properties of benzothiazole derivatives .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4OS2.ClH/c1-15(2)29-12-11-18-21(14-29)32-25(28-23(30)17-9-7-16(13-26)8-10-17)22(18)24-27-19-5-3-4-6-20(19)31-24;/h3-10,15H,11-12,14H2,1-2H3,(H,28,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMFFHYVRFHLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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